(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole

Catalog No.
S2798289
CAS No.
1477517-21-7
M.F
C22H29O3P
M. Wt
372.445
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan...

CAS Number

1477517-21-7

Product Name

(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole

IUPAC Name

(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole

Molecular Formula

C22H29O3P

Molecular Weight

372.445

InChI

InChI=1S/C22H29O3P/c1-14(2)21-25-18-13-8-10-15(20(18)26(21)22(3,4)5)19-16(23-6)11-9-12-17(19)24-7/h8-14,21H,1-7H3/t21-,26?/m0/s1

InChI Key

AVUPKIFOTAYCAC-GVNKFJBHSA-N

SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC

solubility

not available
  • Asymmetric Catalysis

    Chiral oxaphosphole oxides have been investigated as catalysts for asymmetric reactions. Asymmetric catalysis is a type of chemical reaction that produces more of one enantiomer (mirror image) of a molecule than the other. This can be important in the development of drugs and other chiral pharmaceuticals where only one enantiomer may be biologically active [].

  • Material Science

    Some chiral oxaphosphole oxides have been shown to exhibit interesting liquid crystalline properties []. Liquid crystals are materials that combine some properties of both liquids and solids. They are used in a variety of applications, including flat-panel displays and touch screens.

(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole is a phosphole compound characterized by its unique structure, which includes a phosphole ring fused with a benzene moiety. The compound contains both tert-butyl and dimethoxyphenyl groups, contributing to its steric and electronic properties. Phospholes are known for their potential applications in organic electronics and as intermediates in organic synthesis due to their reactivity and stability.

The chemical reactivity of (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole can be attributed to the presence of the phosphorus atom in the five-membered ring. Common reactions include:

  • Nucleophilic Substitution: The phosphorus atom can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Oxidation: The phosphole can be oxidized to phosphine oxides, which may exhibit different biological activities.
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes or alkynes, forming larger cyclic structures.

These reactions facilitate its use in synthesizing more complex molecules.

Research indicates that compounds similar to (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole exhibit various biological activities, including:

  • Anticancer Activity: Certain phosphole derivatives have been screened for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties: Some studies suggest that phosphole compounds may possess antimicrobial properties against specific pathogens.
  • Enzyme Inhibition: The compound's structure allows it to interact with various enzymes, potentially leading to therapeutic applications.

Several methods can be employed to synthesize (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole:

  • Multicomponent Reactions: This method involves combining multiple reactants in a single reaction vessel to form the target compound efficiently. It is advantageous due to its simplicity and high yield .
  • Phosphole Formation via Cyclization: Starting from appropriate precursors, cyclization can be induced under specific conditions (e.g., heat or catalysts) to form the phosphole ring.
  • Functional Group Transformations: Utilizing existing functional groups on precursor compounds can facilitate the introduction of tert-butyl and dimethoxyphenyl groups through substitution or addition reactions.

The unique properties of (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole make it suitable for various applications:

  • Organic Electronics: Its electronic properties may allow for use in organic semiconductors or as a component in photovoltaic devices.
  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting specific diseases.
  • Catalysis: The compound may act as a catalyst or catalyst precursor in organic synthesis reactions.

Studies examining the interactions of (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole with biological macromolecules reveal:

  • Binding Affinity: Investigations into how the compound binds to specific enzymes or receptors can provide insights into its mechanism of action.
  • Structure–Activity Relationships: Understanding how variations in structure influence biological activity is crucial for optimizing its pharmacological properties .

When comparing (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole with other phosphole derivatives, several compounds stand out:

Compound NameStructure CharacteristicsNotable Activities
1-HexylphospholeAliphatic side chainAnticancer activity
1-MethylphospholeMethyl substituentAntimicrobial properties
1-ArylphospholesVarious aryl groupsEnzyme inhibition

The uniqueness of (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole lies in its specific steric and electronic environment provided by the tert-butyl and dimethoxyphenyl groups. This configuration may enhance its biological activity compared to simpler phospholes.

XLogP3

5.3

Dates

Last modified: 08-17-2023

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